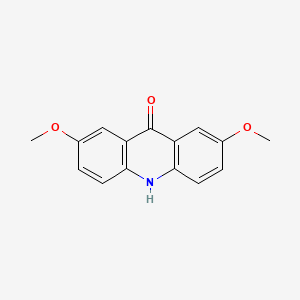
2,7-Dimethoxyacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethoxyacridin-9(10H)-one, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,7-Dimethoxyacridin-9(10H)-one is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its acridine backbone with two methoxy groups at the 2 and 7 positions. Its molecular formula is C12H11NO2 with a molecular weight of approximately 201.22 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to inhibit cell proliferation by disrupting the cell cycle and promoting programmed cell death through intrinsic pathways.
- Case Study : A study published in Pharmaceutical Biology reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be 15 µM and 20 µM, respectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
- Research Findings : In a comparative study, this compound showed an inhibition zone of 12 mm against S. aureus, indicating moderate antibacterial activity.
Neuroprotective Effects
Emerging evidence suggests that this acridine derivative may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine.
- Data Table: Inhibition of AChE Activity
| Compound | IC50 (µM) |
|---|---|
| This compound | 8.5 |
| Donepezil | 0.1 |
This table indicates that while this compound is less potent than donepezil, it still shows promising AChE inhibitory activity .
The biological activities of this compound are attributed to several mechanisms:
- DNA Intercalation : The acridine structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Propriétés
IUPAC Name |
2,7-dimethoxy-10H-acridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-9-3-5-13-11(7-9)15(17)12-8-10(19-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYXJSQZFOQKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














